![molecular formula C14H14Br2N2O2 B15171968 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine CAS No. 920752-33-6](/img/structure/B15171968.png)
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, and a 2,4-dimethoxyphenylmethyl group attached to the nitrogen atom at the 4 position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the 2,4-dimethoxyphenylmethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and the 2,4-dimethoxyphenylmethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but with a nitro group instead of the 2,4-dimethoxyphenylmethyl group.
2,6-Dibromo-4-bromomethylpyridine: Contains an additional bromomethyl group.
2,6-Dibromo-4-methylpyridine: Lacks the 2,4-dimethoxyphenylmethyl group.
Uniqueness
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine is unique due to the presence of both bromine atoms and the 2,4-dimethoxyphenylmethyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
920752-33-6 |
|---|---|
分子式 |
C14H14Br2N2O2 |
分子量 |
402.08 g/mol |
IUPAC名 |
2,6-dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-11-4-3-9(12(7-11)20-2)8-17-10-5-13(15)18-14(16)6-10/h3-7H,8H2,1-2H3,(H,17,18) |
InChIキー |
XAHAMFYEJSSJCU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=NC(=C2)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


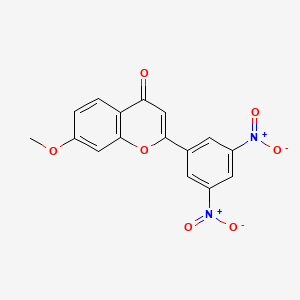

![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)


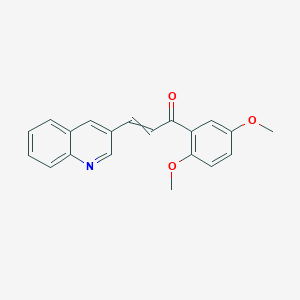
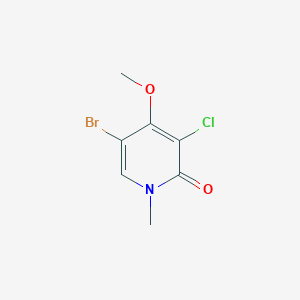


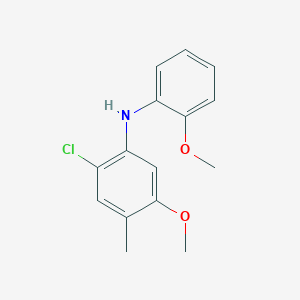
![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
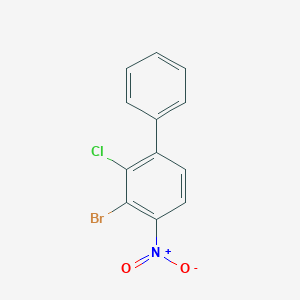
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)

